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Compound of Interest

Compound Name: LY108742

Cat. No.: B15617273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY108742 is a potent and selective antagonist of the 5-HT2 receptor, a member of the G

protein-coupled receptor family that plays a crucial role in a wide array of physiological and

pathological processes. This technical guide provides a comprehensive overview of the

discovery, synthesis, and pharmacological properties of LY108742, intended to serve as a

valuable resource for researchers and professionals in the field of drug discovery and

development. While detailed primary literature on the initial discovery and synthesis of

LY108742 is not extensively available in the public domain, this document consolidates the

known information from chemical databases, vendor specifications, and related scientific

publications to offer a thorough understanding of this important research compound.

Chemical Identity and Properties
LY108742, identified by the CAS Number 150196-69-3, is chemically known as 3-

hydroxybutan-2-yl 4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-

carboxylate. Its molecular formula is C₂₁H₂₈N₂O₃, with a molecular weight of 356.46 g/mol .
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Property Value

IUPAC Name

3-hydroxybutan-2-yl 4,7-dimethyl-

6,6a,8,9,10,10a-hexahydroindolo[4,3-

fg]quinoline-9-carboxylate

CAS Number 150196-69-3

Molecular Formula C₂₁H₂₈N₂O₃

Molecular Weight 356.46 g/mol

Pharmacological Profile
LY108742 is characterized as a selective antagonist of the 5-HT2 receptor. The 5-HT2 receptor

family consists of three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. Antagonism of these

receptors has been a key strategy in the development of therapeutics for a variety of disorders,

including psychiatric conditions, thrombosis, and pulmonary hypertension.

Quantitative Pharmacological Data
The primary pharmacological data for LY108742 comes from a seminal study by Nelson et al.

(1993), which investigated the species differences in the pharmacology of the 5-HT2 receptor.

The following table summarizes the reported inhibitory potencies (IC50) of LY108742 at the 5-

HT2 receptor in various species.

Species IC50 (nM) Reference

Rat 9.3 [1]

Pig 57.2 [1]

Monkey 56.8 [1]

These values indicate that LY108742 exhibits high affinity for the 5-HT2 receptor, with notable

species-dependent differences in its potency.
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A detailed, step-by-step experimental protocol for the synthesis of LY108742 is not readily

available in published scientific literature. However, based on the chemical structure, a

plausible synthetic strategy would involve the construction of the core hexahydroindolo[4,3-

fg]quinoline scaffold followed by esterification with 3-hydroxybutan-2-ol. The synthesis of

related ergoline and quinoline derivatives often involves multi-step sequences that may include

Fischer indole synthesis, Pictet-Spengler reaction, or other cyclization strategies to form the

tetracyclic core.

General Synthetic Workflow (Hypothetical)
The following diagram illustrates a conceptual workflow for the synthesis of LY108742.

Starting Materials
(Indole & Quinoline Precursors) Formation of Hexahydroindolo[4,3-fg]quinoline Core Carboxylation at C-9 Esterification with 3-hydroxybutan-2-ol Purification and Characterization LY108742

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of LY108742.

Mechanism of Action and Signaling Pathways
As a 5-HT2 receptor antagonist, LY108742 is expected to competitively inhibit the binding of

the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2 receptor.

The 5-HT2 receptors are Gq/G11-coupled receptors. Upon activation by an agonist, they

stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates

the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking

this initial step, LY108742 would inhibit all downstream signaling events.

5-HT2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT2 receptor and the

point of inhibition by LY108742.
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Caption: The 5-HT2 receptor signaling pathway and inhibition by LY108742.
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Experimental Protocols
While the specific, detailed experimental protocols for the original synthesis and

pharmacological testing of LY108742 are not publicly available, this section outlines general

methodologies that would be employed for such studies, based on standard practices in

medicinal chemistry and pharmacology.

General Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a compound like

LY108742 to the 5-HT2 receptor.

Prepare cell membranes expressing 5-HT2 receptors

Incubate membranes with radiolabeled ligand
(e.g., [³H]ketanserin) and varying concentrations of LY108742

Separate bound and free radioligand
(e.g., via filtration)

Quantify radioactivity of bound ligand
(e.g., using a scintillation counter)

Analyze data to determine IC50 value

Binding Affinity (Ki)

Click to download full resolution via product page
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Caption: A general workflow for a radioligand binding assay.

Conclusion
LY108742 is a valuable research tool for investigating the role of the 5-HT2 receptor in various

biological systems. Its high affinity and selectivity make it a suitable probe for elucidating the

physiological and pathological functions mediated by this receptor. While a comprehensive

public record of its initial development is limited, the available data clearly establish its identity

and primary pharmacological action. Further research to fully characterize its subtype

selectivity and in vivo efficacy would be beneficial for the scientific community. This guide

provides a foundational understanding of LY108742, intended to support and inspire future

research in this important area of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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